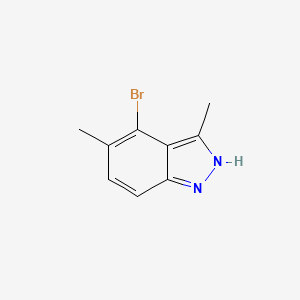

4-Bromo-3,5-dimethyl-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

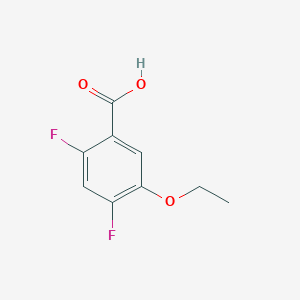

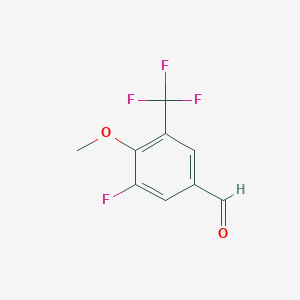

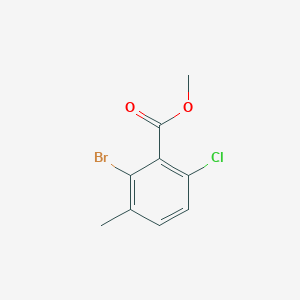

“4-Bromo-3,5-dimethyl-1H-indazole” is a chemical compound with the molecular formula C9H9BrN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important in medicinal chemistry due to their presence in many bioactive compounds .

Synthesis Analysis

Indazoles can be synthesized through various methods. Some of the recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Specific synthesis methods for “this compound” are not mentioned in the retrieved papers.

Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer . The specific molecular structure of “this compound” is not detailed in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3,5-dimethyl-1H-indazoleDMIA is an important compound used in many scientific research applications. It is used as a building block in organic synthesis and is also used as a ligand in coordination chemistry. Additionally, it is used as a reagent in the synthesis of other organic compounds, such as indazole derivatives.

Wirkmechanismus

Target of Action

4-Bromo-3,5-dimethyl-1H-indazole is a pharmaceutical intermediate Indazole derivatives, which include this compound, are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of cell cycle .

Biochemical Pathways

For example, some indazole derivatives can inhibit phosphoinositide 3-kinase δ, affecting the PI3K/AKT/PTEN/MTOR pathway .

Result of Action

As mentioned earlier, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines , suggesting potential anticancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-Bromo-3,5-dimethyl-1H-indazoleDMIA is a useful compound for laboratory experiments due to its stability, low cost, and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents. Additionally, it is toxic and should be handled with care.

Zukünftige Richtungen

There are many potential future directions for 4-Bromo-3,5-dimethyl-1H-indazoleDMIA research. Further research into its mechanism of action may provide insight into its therapeutic effects. Additionally, further research into its potential applications in drug discovery and development may lead to the development of new and more effective drugs. Additionally, further research into its physiological effects may provide insight into its potential effects on human health. Finally, further research into its synthesis and structure may lead to the development of new and improved synthetic methods.

Synthesemethoden

4-Bromo-3,5-dimethyl-1H-indazoleDMIA can be synthesized by reacting 1-bromo-3,5-dimethyl-2-nitrobenzene with sodium azide in the presence of a base, such as potassium carbonate. This reaction produces the desired product, 4-Bromo-3,5-dimethyl-1H-indazoleDMIA, as well as other byproducts.

Safety and Hazards

Safety data for “4-Bromo-3,5-dimethyl-1H-indazole” suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Eigenschaften

IUPAC Name |

4-bromo-3,5-dimethyl-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAZIVUWZRXGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NN=C2C=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.1]pentane-1,3-diol](/img/structure/B6305337.png)

![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95%](/img/structure/B6305340.png)